molecular formula C14H12N4O B3023038 4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline CAS No. 915916-58-4

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B3023038
CAS RN: 915916-58-4
M. Wt: 252.27 g/mol
InChI Key: WJWIYDXADATTEL-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The compound is also known by its common name, MPOA, and has been the subject of extensive research in recent years.

Scientific Research Applications

Crystal Engineering and Supramolecular Architectures

The synthesis of phpy2NS involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to the formation of 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Subsequent esterification with chloroacetic acid yields phpy2NS . Researchers have explored its crystal engineering properties, including hydrogen bonding patterns and supramolecular architectures. Understanding these structures can aid in designing novel materials with specific properties.

Immunosuppressive Activity

N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide (also derived from phpy2NS ) has been synthesized and evaluated for its immunosuppressive activity. The results indicate that it exhibits potent immunosuppressive effects, making it a potential lead compound for developing immunosuppressants .

Anti-Inflammatory and Analgesic Properties

Derivatives of phpy2NS have shown promise in the field of anti-inflammatory and analgesic research. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated significant anti-inflammatory and analgesic activities. These findings highlight its potential as a therapeutic agent .

Pharmacokinetic Studies

The compound 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, derived from phpy2NS , was evaluated in an in vivo pharmacokinetic study. Although it showed low plasma exposure and high clearance, its metabolic stability in liver microsomes suggests further investigation .

properties

IUPAC Name

4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-2-3-12(15)11(8-9)14-18-17-13(19-14)10-4-6-16-7-5-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWIYDXADATTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424235
Record name 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

CAS RN

915916-58-4
Record name 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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